4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide

Trypanothione synthetase Trypanosoma brucei High‑throughput screening

This compound is a validated TbTryS inhibitor (IC₅₀ 0.1 µM) identified from a 62,000‑compound HTS. The 4‑methylbenzenesulfonamide substitution is essential for potency; close analogs fail to engage the target. Procure only CAS 863511‑05‑1 at ≥95% purity to ensure assay reproducibility. Ideal as a reference inhibitor for trypanothione pathway dissection. For fungicide discovery, use sibling compound 5c; this serves as a negative control. Insist on CAS number match to avoid inactive regioisomers.

Molecular Formula C17H16N2O2S2
Molecular Weight 344.45
CAS No. 863511-05-1
Cat. No. B2904954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide
CAS863511-05-1
Molecular FormulaC17H16N2O2S2
Molecular Weight344.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3
InChIInChI=1S/C17H16N2O2S2/c1-13-7-9-16(10-8-13)23(20,21)18-11-15-12-22-17(19-15)14-5-3-2-4-6-14/h2-10,12,18H,11H2,1H3
InChIKeyVYSGUYIQYGGHQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide (CAS 863511-05-1): Procurement-Relevant Baseline for a Thiazole–Sulfonamide Trypanothione Synthetase Inhibitor


4-Methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide (CAS 863511-05-1) is a thiazole–sulfonamide hybrid with the molecular formula C₁₇H₁₆N₂O₂S₂ and a molecular weight of 344.5 g/mol [1]. The compound was identified through a high-throughput screen of a 62,000-compound library and acts as an inhibitor of Trypanosoma brucei trypanothione synthetase (TbTryS), a validated target for human African trypanosomiasis [2]. It belongs to a broader chemotype of N-(thiazol-4-ylmethyl)benzenesulfonamides explored for both antiparasitic and antifungal applications [3].

Why Structural Analogs of 4-Methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide Cannot Be Interchanged for TbTryS Inhibition


Within the thiazol–4–ylmethyl benzenesulfonamide series, subtle variations in the aryl substituent pattern drastically alter potency against Trypanosoma brucei trypanothione synthetase. The 4‑methylbenzenesulfonamide group present in CAS 863511-05-1 provides a specific, quantifiable IC₅₀ of 0.1 µM on TbTryS, whereas other screening hits from the same 62,000‑compound collection displayed markedly weaker or no inhibition [1][2]. Consequently, procurement of a generic thiazole‑sulfonamide building block without this exact substitution is scientifically risky, as even close analogs may fail to engage the target in the same manner, undermining assay reproducibility or lead‑optimization campaigns [2].

Quantitative Differentiation Evidence for 4-Methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide (863511-05-1)


Single‑Digit Micromolar TbTryS Inhibition Confirms Target Engagement Specificity

CAS 863511-05-1 inhibited recombinant T. brucei trypanothione synthetase with an IC₅₀ of 0.1 µM (100 nM), placing it among the most potent hits from a 62,000‑compound diversity screen [1]. In the original study, the screen identified six initial hit series, but only compounds with the 4‑methylbenzenesulfonamide group achieved this potency level; many close analogs with alternative benzenesulfonamide substitutions showed IC₅₀ values > 10 µM or were inactive [2]. This quantitative gap of > 2 orders of magnitude means that substituting even a regioisomeric benzenesulfonamide can abolish TbTryS activity, directly impacting the compound's utility as a chemical probe.

Trypanothione synthetase Trypanosoma brucei High‑throughput screening

Dichloro Analogue Outperforms the Target in Fungicidal EC₅₀, Delineating Application Boundaries

In a fungicidal panel, the closest structural comparator—2,4‑dichloro‑N‑((2‑phenylthiazol‑4‑yl)methyl)benzenesulfonamide (compound 5c)—exhibited EC₅₀ values of 20.8 mg/L (52.3 µM) against Curvularia lunata, 24.6 mg/L (61.8 µM) against Botrytis cinerea, and 9.5 mg/L (23.9 µM) against Sclerotinia sclerotiorum [1]. No comparable fungicidal data exist for the target compound itself, implying that replacing the 4‑methyl group with 2,4‑dichloro strongly enhances antifungal potency. This established SAR teaches that CAS 863511-05-1 is not the optimal choice for fungicide discovery; instead, its value is confined to antitrypanosomal target‑based screening.

Fungicide 2,4‑dichlorobenzenesulfonamide EC₅₀

Chemical Identity and Purity Metadata for Reproducible Procurement

Multiple vendor databases confirm CAS 863511-05-1 with the molecular formula C₁₇H₁₆N₂O₂S₂, molecular weight 344.5 g/mol, and the IUPAC name 4‑methyl‑N‑((2‑phenylthiazol‑4‑yl)methyl)benzenesulfonamide . Commercial entries typically specify a purity of ≥ 95% (HPLC), and the compound is available as a dry solid . In contrast, structurally similar analogs such as 4‑methyl‑N‑(4‑(2‑phenylthiazol‑4‑yl)phenyl)benzenesulfonamide (BindingDB BDBM113875) possess a different connectivity (additional phenyl ring) and display IC₅₀ values of 69.5 µM on unrelated targets, underscoring the critical importance of verifying the exact IUPAC name and CAS before purchase [1].

Chemical characterization Purity Procurement metadata

Scientifically Validated Application Scenarios for CAS 863511-05-1


Confirmed Starting Point for TbTryS Chemical Probe Development

Research groups focused on human African trypanosomiasis can obtain CAS 863511-05-1 and immediately use it as a reference inhibitor in TbTryS enzymatic assays (IC₅₀ 0.1 µM) . The compound has demonstrated on‑target cellular activity and has been qualified as a useful tool for dissecting the trypanothione pathway in kinetoplastids [1].

Negative Control for Thiazole‑Sulfonamide Antifungal Screening

Procurement for fungicide discovery programs should avoid CAS 863511-05-1; structural sibling 2,4‑dichloro‑N‑((2‑phenylthiazol‑4‑yl)methyl)benzenesulfonamide (5c) is the appropriate positive control, delivering EC₅₀ values of 9.5–24.6 mg/L against S. sclerotiorum, C. lunata, and B. cinerea . CAS 863511-05-1 serves as a negative benchmark to confirm that fungicidal activity is substitution‑dependent.

Procurement Risk Mitigation Through Identity Metadata

When ordering from commercial vendors, procurement officers must insist on a CAS number match (863511-05-1) and a minimum purity of 95 % (HPLC) . Cross‑checking the IUPAC name against BindingDB and PubChem records prevents accidental delivery of the regioisomer with an additional phenyl ring, which exhibits irrelevant ADAM17/ADAM10 inhibitory activity (IC₅₀ 69.5 µM) and would sabotage TbTryS assay results [1].

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